![molecular formula C9H7N3O2S B1416228 3-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide CAS No. 1019359-73-9](/img/structure/B1416228.png)
3-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide
Overview
Description
“3-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide” is a compound that contains a 1,3,4-thiadiazole moiety . This moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves the use of N-((5-amino-1,3,4-thiadiazol-2-yl)methyl) benzamide and various suitable aldehydes . The process can be carried out using conventional methods or microwave methods .Molecular Structure Analysis
The molecular structure of a compound is responsible for its various pharmacological activities. The 1,3,4-thiadiazole moiety, in particular, is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . This allows 1,3,4-thiadiazole derivatives to disrupt processes related to DNA replication .Chemical Reactions Analysis
The chemical reactions of 1,3,4-thiadiazole derivatives involve the cleavage of the S-C2 and N-N bonds of the 1,3,4-thiadiazole ring . This results in the formation of various ions .Scientific Research Applications
Antioxidant and Antibacterial Activities
Compounds with 1,3,4-thiadiazole structures have been studied for their antioxidant and antibacterial properties. A study published in SpringerLink discusses the synthesis and characterization of such compounds, highlighting their potential in combating oxidative stress and bacterial infections .
Antimicrobial Efficacy
Derivatives of 1,3,4-thiadiazole have shown efficacy against various pathogens. Research published on MDPI indicates that certain derivatives are active against Gram-positive bacterial strains such as S. aureus and P. aeruginosa .
Cytotoxic Properties Against Cancer
The cytotoxic properties of 1,3,4-thiadiazole derivatives make them candidates for anticancer research. An article from MDPI reviews the synthesis and anticancer activity of new compounds with 1,3,4-thiadiazole rings .
Anti-Epileptic Agents
Modifications in the 1,3,4-thiadiazole moiety have resulted in derivatives that act as anticonvulsant agents. A review in Frontiers in Chemistry compiles various derivatives of 1,3,4-thiadiazole scaffold as anticonvulsant agents .
Broad Spectrum Antimicrobial Activity
The broad spectrum of activity against various pathogens is another significant application of 1,3,4-thiadiazole derivatives. A series of these derivatives was evaluated for in vitro antimicrobial activity according to a study found on Wiley Online Library .
properties
IUPAC Name |
3-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2S/c13-7-3-1-2-6(4-7)8(14)11-9-12-10-5-15-9/h1-5,13H,(H,11,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMWYQWVOXBOCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)NC2=NN=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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